molecular formula C12H6BrN3O4 B5874570 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B5874570
M. Wt: 336.10 g/mol
InChI Key: GPZCIHCUJAEOHB-UHFFFAOYSA-N
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Description

2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, also known as BPFNO, is a heterocyclic organic compound that has received significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been shown to inhibit the activity of various enzymes and proteins, including tyrosinase, cholinesterase, and acetylcholinesterase. It also exhibits antioxidant and anti-inflammatory properties, which contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, one limitation is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, including the development of novel materials and polymers based on this compound, the investigation of its potential therapeutic effects on various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that has potential applications in various fields, including material science, medicinal chemistry, and biochemistry. Its ease of synthesis, mechanism of action, and biochemical and physiological effects make it a promising candidate for further research and development.

Synthesis Methods

2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can be synthesized through a simple and efficient method that involves the reaction of 5-bromo-2-furaldehyde and 4-nitrophenylhydrazine in the presence of acetic anhydride and concentrated sulfuric acid. The resulting product is then purified through recrystallization to obtain a pure form of this compound.

Scientific Research Applications

2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields, including material science, medicinal chemistry, and biochemistry. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent and as a therapeutic agent for various diseases. In biochemistry, this compound has been studied for its mechanism of action and its effects on various biological processes.

Properties

IUPAC Name

2-(5-bromofuran-2-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrN3O4/c13-10-6-5-9(19-10)12-15-14-11(20-12)7-1-3-8(4-2-7)16(17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZCIHCUJAEOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(O3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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